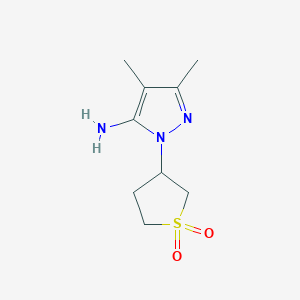![molecular formula C8H6Cl2N2O2S B13486575 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloropyridine and 1-methylpyrrole.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrrolo[2,3-c]pyridine derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes and molecular interactions.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
作用機序
The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
類似化合物との比較
7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but different ring fusion pattern.
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group at the 2nd position instead of the 1st position.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a bromo group at the 4th position.
Uniqueness: The presence of the sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system makes 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride unique. This functional group imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. Additionally, the combination of the chloro and methyl groups at the 7th and 1st positions, respectively, contributes to its distinct chemical and biological properties.
特性
分子式 |
C8H6Cl2N2O2S |
|---|---|
分子量 |
265.12 g/mol |
IUPAC名 |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-12-4-6(15(10,13)14)5-2-3-11-8(9)7(5)12/h2-4H,1H3 |
InChIキー |
LSBHUEHVHKXZND-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


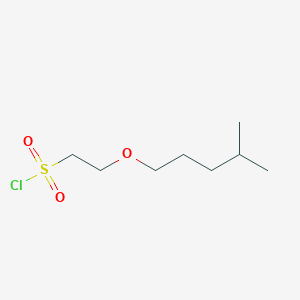
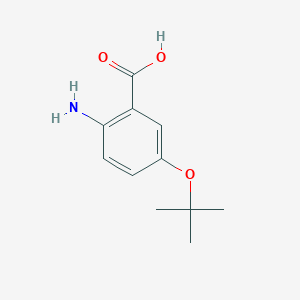
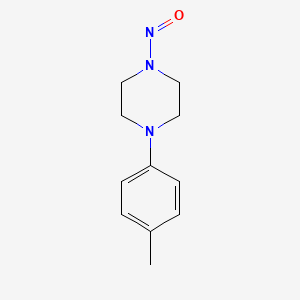
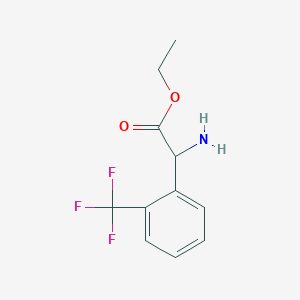
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
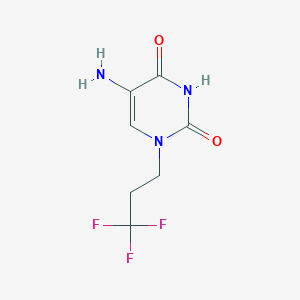
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)


